4-(2-Methoxypropyl)piperidine hydrochloride
Description
Historical Context of Piperidine Derivatives in Chemical Research
The discovery of piperidine in 1852 by Auguste Cahours marked a pivotal moment in the development of heterocyclic chemistry. Cahours isolated this new liquid base with the molecular formula C5H11N from pepper (Piper nigrum), naming it piperidine due to its natural source. This discovery occurred during a period when organic structural theory was being established, making piperidine's constitution a significant problem for early chemists.
The structural elucidation of piperidine proved challenging for the scientific community of the nineteenth century. Despite its apparent simplicity to modern chemists, the correct structure was not established until approximately 1881. The difficulty arose because piperidine was among the first known liquid organic bases, and few such compounds had been characterized at that time. Early researchers, including Theodor Wertheim and Friedrich Rochleder, initially misidentified the compound as aniline, later changing their assessment to picoline, before Cahours definitively established it as a new chemical entity.
The historical significance of piperidine extends beyond its initial discovery to encompass its role in the development of structural determination methods. August Hofmann's exhaustive methylation procedure, developed in the 1850s, was eventually applied to piperidine structure determination, though initial interpretations proved incorrect until Albert Ladenburg provided the definitive explanation in 1883. This historical progression demonstrates how piperidine derivatives served as important test cases for developing analytical and structural determination techniques in organic chemistry.
The emergence of piperidine derivatives as subjects of systematic study coincided with the broader development of heterocyclic chemistry as a distinct field. Early researchers recognized that piperidine belonged to a class of cyclic amines with unique properties, leading to extensive investigations of substitution patterns and functional group modifications. These early studies established the foundation for understanding piperidine reactivity and laid the groundwork for the diverse array of derivatives that would be synthesized in subsequent decades.
Significance of 4-(2-Methoxypropyl)piperidine hydrochloride in Chemical Sciences
This compound represents a specific example of functionalized piperidine derivatives that exemplify the structural diversity achievable within this heterocyclic family. The compound features a methoxypropyl substituent at the 4-position of the piperidine ring, providing an excellent case study for understanding how specific substitution patterns influence molecular properties and potential applications.
The molecular structure of this compound (C9H20ClNO, molecular weight 193.71 grams per mole) demonstrates the integration of multiple functional elements within a single molecular framework. The presence of the methoxy group introduces ether functionality, while the propyl chain provides aliphatic character, and the hydrochloride salt formation ensures enhanced solubility and stability characteristics typical of amine hydrochlorides.
Chemical databases and research institutions have assigned specific identifiers to this compound, including the Chemical Abstracts Service number 1242339-01-0 and the molecular formula database code MFCD15146523. These standardized identifiers facilitate research communication and ensure accurate referencing across different scientific platforms and publications.
The compound's structural features align with contemporary trends in heterocyclic chemistry research, particularly the emphasis on developing derivatives with specific substitution patterns that may confer unique chemical or biological properties. The 4-substituted piperidine framework represents a well-established synthetic target, and the methoxypropyl substituent provides opportunities for further derivatization or structure-activity relationship studies.
Research institutions and chemical suppliers have recognized the compound's potential significance, as evidenced by its availability through specialized chemical vendors and inclusion in research chemical catalogs. This commercial availability supports ongoing research efforts and enables systematic studies of this particular derivative within the broader context of piperidine chemistry.
Piperidine Scaffold as a Privileged Structure
The concept of privileged structures in chemical research refers to molecular frameworks that consistently demonstrate the ability to provide active compounds across diverse biological targets. Piperidine and its derivatives exemplify this concept, with the six-membered nitrogen heterocycle appearing in numerous pharmaceutical and biologically active compounds.
Klaus Mueller has provided a specific definition of privileged structures as "small, non-planar structures with robust conformations that provide interesting three-dimensional exit vectors for substitution, with drug-like properties and ideally readily accessible synthetically". The piperidine ring system meets these criteria through its chair conformation, which provides well-defined spatial arrangements for substituents and maintains conformational stability under physiological conditions.
The N-benzyl piperidine motif has been specifically identified as one of the most popular privileged structures in chemical research. This structural framework offers multiple types of molecular interactions, including pi-stacking, hydrophobic, and electrostatic interactions, while maintaining a relatively well-defined three-dimensional structure. These characteristics make piperidine derivatives particularly valuable for exploring structure-activity relationships and optimizing molecular properties.
| Piperidine Application Category | Representative Examples | Structural Features |
|---|---|---|
| Selective Serotonin Reuptake Inhibitors | Paroxetine | N-substituted piperidine core |
| Stimulants and Nootropics | Methylphenidate, Ethylphenidate | Piperidine ring with aromatic substitution |
| Histamine Receptor Antagonists | Loratadine, Pitolisant | Various piperidine substitution patterns |
| Antipsychotic Medications | Droperidol, Haloperidol, Risperidone | Piperidine with aromatic and heteroaromatic groups |
| Opioid Compounds | Fentanyl, Pethidine, Loperamide | N-substituted piperidine frameworks |
The versatility of the piperidine scaffold extends to its synthetic accessibility and the ability to introduce diverse substituents at multiple positions around the ring. This flexibility allows researchers to systematically explore how different substitution patterns influence molecular properties, making piperidine an ideal platform for structure-activity relationship studies and chemical optimization efforts.
Contemporary research has identified specific substructural elements that enhance the privileged nature of piperidine derivatives. The ability to coordinate with metal centers, form hydrogen bonding networks, and participate in various non-covalent interactions contributes to the widespread utility of piperidine-containing compounds across different research applications.
Current Research Landscape and Scientific Interest
The current research landscape surrounding piperidine derivatives reflects sustained scientific interest in this heterocyclic family, with more than 7000 piperidine-related papers published during recent five-year periods according to scientific databases. This publication volume demonstrates the continued relevance of piperidine chemistry across multiple research disciplines and applications.
Recent synthetic methodology development has focused on creating efficient routes to substituted piperidines, recognizing their importance as synthetic medicinal building blocks. Contemporary approaches include hydrogenation and reduction methods, intramolecular cyclization strategies, intermolecular cyclization reactions, and multicomponent reaction sequences that provide access to diverse piperidine substitution patterns.
The development of stereochemically controlled synthetic methods represents a particular area of current interest. Research groups have reported highly stereoselective reactions for constructing vicinally functionalized piperidines, including carbolithiation reactions and dearomative functionalization approaches. These methodological advances enable the preparation of piperidine derivatives with defined three-dimensional structures, expanding the available chemical space for research applications.
Multicomponent reaction strategies have emerged as particularly valuable approaches for piperidine synthesis, building upon historical foundations while incorporating modern synthetic techniques. The Guareschi reaction, first reported in 1897, continues to inspire contemporary multicomponent approaches to piperidine construction. Modern variants of these reactions employ improved catalysts, optimized reaction conditions, and expanded substrate scope to access diverse piperidine derivatives efficiently.
Research institutions worldwide have contributed to expanding the understanding of piperidine chemistry through collaborative efforts and specialized research programs. Academic and industrial laboratories have developed complementary expertise in piperidine synthesis, functionalization, and application development, creating a robust research ecosystem that supports continued advancement in this field.
Scope and Objectives of the Review
This review establishes a comprehensive framework for understanding this compound within the broader context of piperidine chemistry and heterocyclic research. The analysis focuses specifically on the chemical characteristics, structural features, and research significance of this particular compound while maintaining strict adherence to chemical science perspectives.
The primary objective involves documenting the current state of knowledge regarding this compound, including its molecular structure, physical properties, and position within the larger family of piperidine derivatives. This documentation serves to establish a baseline understanding that can support future research efforts and applications.
A secondary objective encompasses the analysis of how this specific compound exemplifies broader trends and principles in piperidine chemistry. By examining the structural features and substitution patterns present in this compound, the review demonstrates how individual derivatives contribute to the overall understanding of piperidine chemical behavior and potential applications.
The review methodology emphasizes comprehensive literature analysis combined with systematic examination of chemical databases and research publications. This approach ensures that the analysis reflects current scientific understanding while identifying areas where additional research may be warranted.
| Research Aspect | Analysis Focus | Information Sources |
|---|---|---|
| Molecular Structure | Chemical formula, molecular weight, stereochemistry | Chemical databases, crystallographic data |
| Physical Properties | Solubility, stability, spectroscopic characteristics | Research publications, analytical data |
| Synthetic Accessibility | Preparation methods, synthetic routes | Methodology papers, synthetic protocols |
| Chemical Reactivity | Functional group behavior, reaction patterns | Mechanistic studies, reaction development |
| Research Applications | Current uses, potential applications | Applied research publications |
The scope deliberately excludes pharmacological, toxicological, and clinical applications to maintain focus on fundamental chemical science aspects. This restriction ensures that the analysis remains within the domain of chemical research while providing a thorough foundation for understanding the compound's scientific significance.
Properties
IUPAC Name |
4-(2-methoxypropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(11-2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSHLCOMSOKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Biological Activity
4-(2-Methoxypropyl)piperidine hydrochloride is a synthetic piperidine derivative with potential pharmacological applications. This compound has garnered interest due to its unique structural features, which may influence its biological activity, particularly in the central nervous system (CNS).
- Molecular Formula : C₉H₂₀ClNO
- Molecular Weight : 193.7142 g/mol
- Structure : Contains a piperidine ring with a methoxypropyl substituent at the fourth position.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the CNS. Piperidine derivatives are known to affect neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation and neuroprotection.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Neuroprotective Studies
A notable study explored the neuroprotective effects of this compound in a mouse model of PIPN. The compound was administered prior to paclitaxel treatment, and behavioral tests were conducted to assess sensory responses:
- Methodology : Mice were treated with varying doses (5, 10, and 20 mg/kg) before paclitaxel injections.
- Findings : Higher doses significantly reduced thermal insensitivity and mechanical allodynia compared to controls, indicating effective neuroprotection .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with other related piperidine derivatives:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(2-Methoxyethyl)piperidine hydrochloride | Piperidine derivative | Ethoxy group instead of methoxy; different pharmacological profile |
| 4-(4-Methoxyphenyl)piperidine hydrochloride | Piperidine derivative | Contains a phenyl group; potential for different receptor interactions |
| 1-(2-Methoxyethyl)-piperidin-4-amine | Piperidinamine | Amino group at position one; alters biological activity significantly |
These comparisons highlight the distinct characteristics and potential applications of this compound within the class of piperidine derivatives.
Scientific Research Applications
Common Synthetic Route
| Reagents | Conditions | Products |
|---|---|---|
| Piperidine + 2-Methoxypropyl Chloride | Base (NaOH or K2CO3), Heat | 4-(2-Methoxypropyl)piperidine hydrochloride |
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
- Neuroprotective Agents : Recent studies have explored its use in developing neuroprotective agents against chemotherapy-induced neurotoxicity, particularly from paclitaxel. The compound demonstrated promising results in preclinical models, suggesting a role in ameliorating symptoms associated with peripheral neuropathy induced by chemotherapy .
- Enzyme Inhibition : The compound has shown activity as an inhibitor of specific enzymes, making it valuable in the design of drugs targeting metabolic pathways. For instance, it has been evaluated for its effects on human renin, indicating potential applications in hypertension treatment .
Biological Applications
In biological research, this compound is utilized to study enzyme interactions and biological pathways.
- Biological Pathways : It serves as a tool compound to investigate various biochemical pathways, contributing to our understanding of cellular mechanisms and disease processes.
- Drug Development : The compound's structure allows it to be modified to enhance bioactivity and selectivity for specific biological targets, facilitating the development of new therapeutics .
Industrial Chemistry
In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and materials.
- Chemical Manufacturing : It plays a role in producing complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for industrial applications.
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in mouse models of paclitaxel-induced neuropathy. The compound was administered prior to chemotherapy treatments, significantly reducing symptoms such as numbness and balance disorders compared to control groups .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of human renin by derivatives of piperidine compounds including this compound demonstrated enhanced potency through structural modifications. This highlights the compound's utility in drug design aimed at cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Similar Piperidine Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol .
- Structural Differences : Contains a diphenylmethoxy group instead of a methoxypropyl chain, increasing steric bulk and lipophilicity.
- Regulatory Status : SDS compliant with Chinese standards (GB/T 16483-2008, GB/T 17519-2013) .
- Environmental Impact: No comprehensive ecological studies available .
Key Contrasts:
- Higher molecular weight (303.83 vs. 241.76) may reduce aqueous solubility, impacting bioavailability.
Paroxetine Hydrochloride and Related Compounds
- Molecular Formula: C₁₉H₂₀FNO₃·HCl (anhydrous form, 365.83 g/mol) .
- Structural Features : Includes a fluorophenyl group and a benzodioxol moiety, critical for serotonin reuptake inhibition (SSRI activity).
- Applications : Clinically used as an antidepressant .
Key Contrasts:
- Paroxetine’s complex structure enables specific pharmacological activity, unlike 4-(2-Methoxypropyl)piperidine hydrochloride, which lacks documented therapeutic use.
- Higher molecular weight (365.83 vs. 241.76) and polar functional groups (e.g., fluorine, benzodioxol) enhance receptor binding specificity.
Meperidine Hydrochloride
- Molecular Formula: C₁₅H₂₁NO₂·HCl
- Molecular Weight : 283.79 g/mol .
- Structural Features : Contains a phenyl group and ester moiety, characteristic of opioid analgesics.
- Applications : Used for pain management; associated with opioid receptor agonism and risks like respiratory depression .
Key Contrasts:
- The ester group in meperidine facilitates rapid metabolic hydrolysis, unlike the stable methoxypropyl group in this compound.
- Pharmacological profiles diverge significantly: meperidine is a controlled substance, while 4-(2-Methoxypropyl)piperidine’s bioactivity remains uncharacterized.
4-(2-Methoxy-benzyl)-piperidine Hydrochloride
- Molecular Formula: C₁₃H₁₉NO·HCl
- Molecular Weight : 241.76 g/mol .
- Structural Differences : Substituted with a methoxy-benzyl group instead of methoxypropyl, altering electronic and steric properties.
Key Contrasts:
- The benzyl group may enhance aromatic interactions in biological systems compared to the aliphatic methoxypropyl chain.
- Similar molecular weights suggest comparable solubility profiles, but structural differences could influence metabolic stability.
Regulatory and Environmental Considerations
- Regulatory Pathways: this compound and 4-(Diphenylmethoxy)piperidine HCl are regulated under industrial chemical standards (e.g., Chinese GB/T) . Paroxetine and Meperidine are subject to stringent pharmaceutical regulations (e.g., USP, EP monographs) .
- Environmental Impact: Neither 4-(2-Methoxypropyl)piperidine nor its diphenylmethoxy analog have undergone full ecological assessments, highlighting a research gap .
Preparation Methods
Alkylation of Piperidine with Methoxyalkyl Halides
A foundational approach to synthesize 4-(2-Methoxypropyl)piperidine involves nucleophilic substitution of piperidine nitrogen with a 2-methoxypropyl halide (chloride or bromide). This reaction typically requires:
- Reactants: Piperidine and 2-methoxypropyl chloride or bromide
- Base: Sodium hydroxide or potassium carbonate to neutralize the formed acid and drive the reaction forward
- Solvent: Organic solvents such as dichloromethane, toluene, or tetrahydrofuran (THF)
- Conditions: Elevated temperatures (often reflux) to facilitate substitution
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the alkyl halide, yielding the substituted amine. This method is scalable and commonly used in industrial settings with continuous flow reactors to optimize yield and purity.
| Parameter | Typical Values |
|---|---|
| Piperidine molar ratio | 1 equiv |
| 2-Methoxypropyl halide | 1.1–1.5 equiv |
| Base | NaOH or K2CO3 (1–2 equiv) |
| Solvent | Dichloromethane, Toluene, or THF |
| Temperature | 50–80 °C (reflux conditions) |
| Reaction time | 3–5 hours |
| Yield | Typically 70–90% |
Summary Table of Preparation Methods
Research Findings and Industrial Considerations
- Selectivity: Protection strategies (benzophenone or Boc) are critical for selective alkylation when multiple reactive amines are present, minimizing side reactions.
- Catalysis: Pd/C hydrogenation offers mild conditions for converting ketone intermediates to amines with good yield and purity.
- Scalability: Continuous flow reactors and optimized reaction conditions (temperature, solvent, base) enhance reproducibility and throughput in industrial production.
- Purification: Crystallization from solvents like ethanol or toluene is commonly employed to isolate the hydrochloride salt with high purity.
- Environmental and Economic Factors: Recovery and recycling of protecting groups and solvents improve sustainability and cost-effectiveness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
